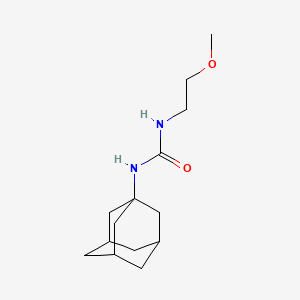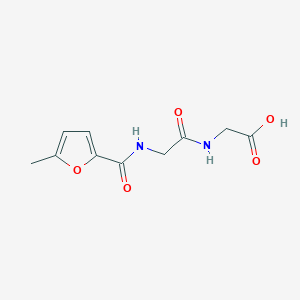
N-1-adamantyl-N'-(2-methoxyethyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-1-adamantyl-N'-(2-methoxyethyl)urea, also known as AEM, is a synthetic compound that has gained attention in the scientific community due to its potential therapeutic applications. AEM belongs to the class of adamantyl urea derivatives and has been studied for its ability to inhibit the growth of cancer cells and its potential to act as an anti-inflammatory agent.
Mechanism of Action
The mechanism of action of N-1-adamantyl-N'-(2-methoxyethyl)urea involves its ability to inhibit the activity of specific enzymes that are involved in cell growth and inflammation. N-1-adamantyl-N'-(2-methoxyethyl)urea targets the enzyme known as carbonic anhydrase IX, which is overexpressed in many cancer cells. By inhibiting the activity of this enzyme, N-1-adamantyl-N'-(2-methoxyethyl)urea can induce apoptosis in cancer cells. N-1-adamantyl-N'-(2-methoxyethyl)urea also inhibits the activity of cyclooxygenase-2, an enzyme that is involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
N-1-adamantyl-N'-(2-methoxyethyl)urea has been shown to have several biochemical and physiological effects. Studies have shown that N-1-adamantyl-N'-(2-methoxyethyl)urea can induce apoptosis in cancer cells by activating specific pathways. N-1-adamantyl-N'-(2-methoxyethyl)urea has also been shown to have anti-inflammatory effects by reducing the production of inflammatory mediators. In addition, N-1-adamantyl-N'-(2-methoxyethyl)urea has been shown to have a low toxicity profile, making it a potential candidate for further development.
Advantages and Limitations for Lab Experiments
One of the main advantages of N-1-adamantyl-N'-(2-methoxyethyl)urea is its ability to inhibit the growth of cancer cells and its potential as an anti-inflammatory agent. N-1-adamantyl-N'-(2-methoxyethyl)urea has also been shown to have a low toxicity profile, making it a potential candidate for further development. However, one of the limitations of N-1-adamantyl-N'-(2-methoxyethyl)urea is its low solubility in water, which can make it difficult to administer in vivo. In addition, more studies are needed to determine the optimal dosage and administration route for N-1-adamantyl-N'-(2-methoxyethyl)urea.
Future Directions
There are several future directions for the research and development of N-1-adamantyl-N'-(2-methoxyethyl)urea. One direction is to further investigate its potential as an anti-cancer agent. Studies could focus on optimizing the synthesis method and determining the optimal dosage and administration route for N-1-adamantyl-N'-(2-methoxyethyl)urea. Another direction is to investigate its potential as an anti-inflammatory agent for the treatment of inflammatory diseases. Finally, studies could focus on developing more water-soluble derivatives of N-1-adamantyl-N'-(2-methoxyethyl)urea to improve its bioavailability and efficacy.
Conclusion:
In conclusion, N-1-adamantyl-N'-(2-methoxyethyl)urea is a synthetic compound that has gained attention in the scientific community due to its potential therapeutic applications. N-1-adamantyl-N'-(2-methoxyethyl)urea has been studied extensively for its ability to inhibit the growth of cancer cells and its potential to act as an anti-inflammatory agent. The mechanism of action of N-1-adamantyl-N'-(2-methoxyethyl)urea involves its ability to inhibit the activity of specific enzymes that are involved in cell growth and inflammation. N-1-adamantyl-N'-(2-methoxyethyl)urea has several biochemical and physiological effects, and it has a low toxicity profile. However, more studies are needed to determine the optimal dosage and administration route for N-1-adamantyl-N'-(2-methoxyethyl)urea. There are several future directions for the research and development of N-1-adamantyl-N'-(2-methoxyethyl)urea, including investigating its potential as an anti-cancer and anti-inflammatory agent, and developing more water-soluble derivatives to improve its bioavailability and efficacy.
Synthesis Methods
N-1-adamantyl-N'-(2-methoxyethyl)urea can be synthesized through a multistep process that involves the reaction of adamantyl isocyanate and 2-methoxyethylamine. The reaction takes place in the presence of a solvent and a catalyst, such as triethylamine. The resulting product is purified through a series of chromatography and recrystallization steps to obtain pure N-1-adamantyl-N'-(2-methoxyethyl)urea.
Scientific Research Applications
N-1-adamantyl-N'-(2-methoxyethyl)urea has been studied extensively for its potential therapeutic applications. One of the most promising applications of N-1-adamantyl-N'-(2-methoxyethyl)urea is its ability to inhibit the growth of cancer cells. Studies have shown that N-1-adamantyl-N'-(2-methoxyethyl)urea can induce apoptosis, or programmed cell death, in cancer cells by inhibiting the activity of specific enzymes. N-1-adamantyl-N'-(2-methoxyethyl)urea has also been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.
properties
IUPAC Name |
1-(1-adamantyl)-3-(2-methoxyethyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24N2O2/c1-18-3-2-15-13(17)16-14-7-10-4-11(8-14)6-12(5-10)9-14/h10-12H,2-9H2,1H3,(H2,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRBXSTMVHUJHBK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)NC12CC3CC(C1)CC(C3)C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-1-adamantyl-N'-(2-methoxyethyl)urea | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-chloro-N-({[3-methyl-4-(2-oxo-2H-chromen-3-yl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B4890010.png)
![N-[2-(4-bromo-2,6-dimethylphenoxy)ethyl]acetamide](/img/structure/B4890020.png)
![N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-[2-(3,4-dimethoxyphenyl)ethyl]-N~2~-methylglycinamide](/img/structure/B4890026.png)
![(1R*,5S*)-6-({5-[(2,4-difluorophenoxy)methyl]-3-isoxazolyl}carbonyl)-6-azabicyclo[3.2.1]octane](/img/structure/B4890030.png)


![1-[3-(4-fluorophenoxy)propoxy]-3-methoxybenzene](/img/structure/B4890056.png)

![ethyl [2,4-dioxo-5-(3-phenoxybenzylidene)-1,3-thiazolidin-3-yl]acetate](/img/structure/B4890089.png)
![1-benzyl-N-(2-{[(2-methoxyethyl)amino]carbonyl}phenyl)-4-piperidinecarboxamide](/img/structure/B4890095.png)
![3-chloro-N-[4-({[(3-propoxybenzoyl)amino]carbonothioyl}amino)phenyl]benzamide](/img/structure/B4890112.png)
![4-butoxy-N-{[(3-methylphenyl)amino]carbonothioyl}benzamide](/img/structure/B4890113.png)
